molecular formula C12H11NO3 B2925857 Ethyl 4-(prop-2-ynamido)benzoate CAS No. 6658-45-3

Ethyl 4-(prop-2-ynamido)benzoate

Cat. No.: B2925857
CAS No.: 6658-45-3
M. Wt: 217.224
InChI Key: LSPMCDKZJAREDN-UHFFFAOYSA-N
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Description

Ethyl 4-(prop-2-ynamido)benzoate (CAS 1016868-07-7) is a benzoic acid ester derivative incorporating a terminal alkyne functional group. This molecular architecture makes it a valuable chemical synthon and building block in organic synthesis and medicinal chemistry research. The terminal alkyne group is particularly useful in metal-catalyzed coupling reactions, such as the Click chemistry (CuAAC) Huisgen cycloaddition, for the modular construction of more complex molecular architectures. While specific biological data for this compound is limited in the public domain, its structural features align with derivatives of ethyl benzoate and other benzoic acid esters that are actively investigated for their bioactive properties. Recent scientific literature highlights related benzoate derivatives demonstrating significant antidiabetic, antioxidant, and anti-obesity activities in preclinical studies . Furthermore, structurally complex molecules featuring fused pyrroloindole rings, which can be synthesized from advanced building blocks like this compound, are known to exhibit potent biological activities, including antitumor effects . This reagent is provided for research purposes such as hit-to-lead optimization, the synthesis of novel chemical entities for high-throughput screening, and the development of targeted therapies, including potential applications in antibody-drug conjugates (ADCs) . This product is intended for laboratory research use only and is not classified or intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

ethyl 4-(prop-2-ynoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-3-11(14)13-10-7-5-9(6-8-10)12(15)16-4-2/h1,5-8H,4H2,2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPMCDKZJAREDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Studies of Ethyl 4 Prop 2 Ynamido Benzoate and Analogs

Isomerization Pathways of N-Propargyl Amides

The isomerization of N-propargyl amides, such as ethyl 4-(prop-2-ynamido)benzoate, represents a key transformation, leading to the formation of either allenamides or ynamides. The outcome of this process is delicately influenced by the reaction conditions and the substitution pattern of the starting material.

Base-Catalyzed Alkyne-Allene Transformation and Competitive Ynamide Formation

The base-catalyzed isomerization of N-propargyl amides is a common method for the synthesis of allenamides and ynamides. beilstein-journals.org However, the reaction often preferentially yields the allenamide isomer, with the further conversion to the thermodynamically more stable ynamide being challenging under many conditions. beilstein-journals.orgnih.gov The reaction is believed to proceed through an equilibrium between the N-propargyl, allenyl, and N-alkynyl (ynamide) forms. nih.gov

The choice of base and solvent plays a crucial role in the outcome of the isomerization. While some specific cases lead to the formation of the ynamide, most base-catalyzed isomerizations of N-propargyl amides stop at the allenamide stage. beilstein-journals.org This observation suggests that simple ynamides are not inherently more stable than their allenamide counterparts. beilstein-journals.org The subtle interplay of structural features within the N-propargyl amide can also dictate the final product distribution. beilstein-journals.orgnih.gov

A highly useful sequence involves the base-induced isomerization of propargyl amides to chiral ynamides. This transformation has been successfully applied in ring-closing metathesis reactions. acs.org

Starting MaterialProduct(s)Key Findings
N-propargyl amides/carbamatesAllenamides, YnamidesThe reaction outcome is dependent on an equilibrium between the different isomeric forms. nih.gov
Propargyl amidesChiral ynamidesSuccessful base-induced isomerization allows for applications in ring-closing metathesis. acs.org
N-propargyl compoundAllenamideSubsequent base-catalyzed isomerization typically leads to the allenamide. beilstein-journals.org

Computational Investigations into Isomerization Mechanisms

Computational studies, employing methods such as Density Functional Theory (DFT) and ab initio calculations, have provided significant insights into the isomerization pathways of N-propargyl amides. beilstein-journals.orgnih.gov These investigations have been crucial in explaining the experimental observations where allenamides are the predominant products over ynamides. beilstein-journals.org

The calculations reveal that the energy difference between the allenamide and ynamide isomers is generally small, and minor structural modifications can reverse their relative stabilities. nih.govbeilstein-journals.org This small energy gap explains the variability in experimental outcomes. nih.gov DFT calculations have shown that in many cases, simple allenamides are indeed more stable than the corresponding ynamides. beilstein-journals.org

Furthermore, computational models have been developed to predict the outcome of the isomerization reaction for different N-propargyl systems. nih.gov The ωB97 functional, for instance, has been shown to provide reasonably accurate isomerization energies. nih.gov These theoretical studies are invaluable for understanding the subtleties of the reaction mechanism and for designing synthetic strategies to favor the desired isomer. beilstein-journals.orgnih.gov

Transition Metal-Mediated Transformations

Transition metals play a pivotal role in mediating a variety of transformations of N-propargyl amides and their analogs, leading to the formation of complex molecular architectures. These reactions often proceed with high selectivity and efficiency.

Platinum-Triggered Bond Cleavage and Decaging Reactions of N-Propargyl Handles

The N-propargyl group can serve as a protective handle for amines, which can be cleaved under specific conditions. Platinum complexes, such as cisplatin (B142131) and K2PtCl4, have been shown to trigger the cleavage of the N-propargyl bond in aqueous environments. nih.govzfin.orgacs.orgnih.govresearchgate.net This reaction is of significant interest in the field of medicinal chemistry for the development of prodrugs that can be activated at a target site. nih.govzfin.org

The platinum-mediated decaging process is facilitated by a water-promoted activation of the platinum complex. nih.govzfin.org This strategy has been successfully applied to the activation of cytotoxic drugs like 5-fluorouracil (B62378) (5-FU) by cleaving an N-propargyl protecting group. nih.govacs.org The release of the active drug from its protected form demonstrates the potential of this methodology in targeted cancer therapy. nih.govzfin.org

Metal CatalystSubstrateApplication
Platinum complexes (Cisplatin, K2PtCl4)N-propargyl protected aminesDrug activation, Prodrug therapy nih.govzfin.org
Platinum saltsN-propargyl 5-fluorouracilRelease of cytotoxic drug nih.govacs.org

Palladium-Catalyzed Cyclizations: Anti-Carbopalladation Pathways of Propargyl-Substituted Esters

Palladium catalysis has been effectively utilized in the cyclization of propargyl-substituted esters. A notable example is the arylative cyclization of propargyl-substituted malonate esters with aryl halides, which provides a stereoselective route to alkylidenecyclopropanes. nih.govacs.org This reaction proceeds via an anti-carbopalladation pathway, ensuring exclusive control over the stereochemistry of the resulting double bond. nih.govacs.org

The proposed mechanism involves the initial oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the alkyne. An intramolecular cyclization then occurs through anti-carbopalladation to form a vinylpalladium intermediate, which subsequently undergoes reductive elimination to yield the cyclized product and regenerate the catalyst. acs.org While this specific example involves malonate esters, the principle of palladium-catalyzed cyclization via carbopalladation is a powerful tool in organic synthesis and can be extended to other propargyl-containing systems. nih.gov

Catalytic Cycloisomerization-Fluorination Sequences of N-Propargyl Amides

A metal-free, catalytic cycloisomerization-fluorination of N-propargyl amides has been developed, offering a direct route to fluorinated oxazoles. dntb.gov.uaarkat-usa.orgresearchgate.net This transformation is catalyzed by an in situ generated iodine(III) species from an iodoarene precatalyst, using Selectfluor as the fluorinating agent in the presence of HF·pyridine. dntb.gov.uaarkat-usa.org

This method is particularly effective for N-propargyl amides bearing aromatic groups with electron-withdrawing substituents. arkat-usa.org The reaction represents a novel approach to the synthesis of fluorinated heterocycles, which are of increasing importance in medicinal and materials chemistry due to the unique properties conferred by the fluorine atom. arkat-usa.org The development of such catalytic, metal-free processes is a significant advancement towards more sustainable chemical synthesis. dntb.gov.ua

Functionalization of Alkynes with Organoboron Reagents

The terminal alkyne functionality of this compound provides a reactive handle for various transformations, including functionalization with organoboron reagents. These reactions are pivotal in synthetic chemistry for creating carbon-carbon and carbon-heteroatom bonds with high degrees of control.

One of the most fundamental reactions is hydroboration-oxidation . The reaction of a terminal alkyne with a borane (B79455) reagent, followed by oxidation, typically yields an aldehyde. To prevent double addition across the triple bond, sterically hindered boranes like disiamylborane (B86530) ((Sia)₂BH) or catecholborane are commonly employed. chemsrc.compku.edu.cn The addition of the B-H bond across the alkyne is stereospecific (syn-addition) and proceeds with anti-Markovnikov regioselectivity, meaning the boron atom adds to the terminal, less substituted carbon. pku.edu.cnnih.gov Subsequent oxidation of the resulting alkenylborane intermediate with hydrogen peroxide under basic conditions generates an enol, which rapidly tautomerizes to the corresponding aldehyde. chemsrc.com

Thus, the hydroboration-oxidation of this compound is expected to yield Ethyl 4-(3-oxopropanamido)benzoate.

Table 1: Potential Hydroboration Reactions of this compound
Reagent SystemIntermediateFinal ProductKey Features
1. Disiamylborane ((Sia)₂BH) 2. H₂O₂, NaOHAlkenylboraneAldehydeAnti-Markovnikov addition, high regioselectivity, avoids over-addition. pku.edu.cn
1. Catecholborane 2. H₂O₂, NaOHAlkenylboronate esterAldehydeForms stable boronic esters useful for subsequent cross-coupling reactions. nih.gov

Furthermore, the alkenylboron intermediates derived from hydroboration are versatile building blocks for transition-metal-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling. nih.govmdpi.com This allows for the stereoselective synthesis of multi-substituted alkenes, which are significant structural motifs in many complex molecules. mdpi.comuni-muenchen.de The catalytic functionalization of alkynes with organoboron reagents provides a direct route to structurally diverse olefins. mdpi.com

Click Chemistry Reactivity Profile

"Click chemistry" describes a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups, making them exceptionally reliable for chemical synthesis and bioconjugation. beilstein-journals.org The terminal alkyne of this compound is an ideal substrate for the most prominent click reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Kinetics and Regioselectivity

The CuAAC reaction is a powerful transformation that joins an azide (B81097) and a terminal alkyne to form a stable 1,2,3-triazole ring. In the presence of a copper(I) catalyst, the reaction rate is accelerated by a factor of up to 10⁷ compared to the uncatalyzed thermal Huisgen cycloaddition. cornell.eduscielo.br this compound, possessing a terminal alkyne, is an excellent substrate for this reaction. The reaction is compatible with its ester and amide functionalities and can be performed under mild, often aqueous, conditions. cornell.eduacs.org

Regioselectivity: A defining characteristic of the CuAAC is its exceptional regioselectivity. The reaction almost exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer, in contrast to the uncatalyzed reaction which produces a mixture of 1,4- and 1,5-regioisomers. beilstein-journals.orguni-hannover.dersc.org This high level of control is explained by a stepwise mechanism involving copper acetylide intermediates, which directs the azide to add in a specific orientation. uni-hannover.debapeks.commdpi.com This reliability makes the CuAAC a premier tool for applications where precise connectivity is crucial, such as in drug discovery and materials science. beilstein-journals.orgacs.org

Table 2: Characteristics of the CuAAC Reaction with this compound
ParameterDescriptionSignificance
CatalystCopper(I), often generated in situ from CuSO₄ and a reducing agent (e.g., sodium ascorbate). rsc.orgEnables reaction under mild, biocompatible conditions.
KineticsRate acceleration of up to 10⁷ over uncatalyzed reaction. cornell.eduscielo.br Typically second-order kinetics. uni-hannover.deRapid, efficient, and reliable bond formation.
RegioselectivityExclusively forms the 1,4-disubstituted triazole regioisomer. uni-hannover.dersc.orgProvides a single, predictable product, avoiding isomeric mixtures.
ScopeTolerates a wide range of functional groups, including esters and amides. cornell.eduacs.orgBroad applicability in diverse chemical contexts.

Catalyst-Free Click Reactions for Bio-orthogonal Applications (e.g., Strain-Promoted Azide-Alkyne Cycloaddition)

While CuAAC is a cornerstone of click chemistry, the cytotoxicity of the copper catalyst can be a limitation for certain in vivo biological applications. This led to the development of catalyst-free click reactions, most notably the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). cornell.edu

SPAAC relies on using a strained cyclic alkyne instead of a terminal alkyne. The high ring strain of cycloalkynes, such as cyclooctynes, significantly lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst. cornell.edu

This compound is not a suitable substrate for SPAAC. As a linear, non-strained terminal alkyne, it lacks the requisite ring strain to activate the triple bond for a catalyst-free reaction with an azide. The reaction requires the alkyne component to be pre-activated by geometric distortion, a feature absent in simple alkynes. Therefore, for bio-orthogonal applications requiring a catalyst-free approach, a modified version of the molecule incorporating a strained cyclooctyne (B158145) would be necessary. cornell.edu

Table 3: Suitability of Alkynes for SPAAC
Alkyne TypeExampleSuitability for SPAACReason
Terminal, Non-strainedThis compoundNoLacks ring strain; high activation energy for uncatalyzed cycloaddition.
Strained CycloalkyneDibenzocyclooctynol (DIBO)YesHigh ring strain lowers the activation barrier, enabling rapid, catalyst-free reaction. cornell.edu
Strained CycloalkyneBicyclononyne (BCN)YesRing strain provides the driving force for the bio-orthogonal reaction. cornell.edu

Advanced Spectroscopic and Computational Characterization of Ethyl 4 Prop 2 Ynamido Benzoate Derivatives

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis.researchgate.netchemicalbook.comchemicalbook.comnist.gov

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in Ethyl 4-(prop-2-ynamido)benzoate. The characteristic vibrational frequencies of the bonds within the molecule provide a unique spectral fingerprint.

FT-IR Spectroscopy:

In the FT-IR spectrum of a related compound, key absorptions were observed that can be extrapolated to this compound. rsc.org A notable feature is the stretching vibration of the alkyne C≡C bond, which typically appears in the range of 2100-2260 cm⁻¹. For a similar ynamide, a peak was observed at 2218 cm⁻¹. rsc.org The amide functional group exhibits a characteristic C=O stretching vibration, generally found between 1630 and 1680 cm⁻¹. A relevant example shows this amide carbonyl peak at 1636 cm⁻¹. rsc.org Furthermore, the ester carbonyl (C=O) stretching vibration is expected in the region of 1715-1750 cm⁻¹. The aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the aliphatic C-H stretches from the ethyl group would appear just below 3000 cm⁻¹. The C-O stretching of the ester group typically results in strong bands between 1000 and 1300 cm⁻¹.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to FT-IR. For ethyl benzoate (B1203000), a related structure, characteristic Raman shifts have been identified. ias.ac.in The phenyl ring vibrations are prominent, with lines observed around 617, 1002, 1026, 1160, 1172, and 1603 cm⁻¹. ias.ac.in The aliphatic C-H vibrations of the ethyl group are seen at approximately 2934 and 2978 cm⁻¹. ias.ac.in For this compound, the C≡C stretching vibration would also be a characteristic feature in the Raman spectrum, often appearing as a strong, sharp band.

The table below summarizes the expected and observed vibrational frequencies for this compound and related compounds.

Functional GroupVibrational ModeExpected Range (cm⁻¹)Observed FT-IR (cm⁻¹) rsc.orgObserved Raman (cm⁻¹) ias.ac.in
Alkyne (C≡C)Stretching2100-22602218-
Amide (C=O)Stretching1630-16801636-
Ester (C=O)Stretching1715-1750-1719
Aromatic C-HStretching>3000-3066
Aliphatic C-HStretching<300029332934, 2978
Phenyl RingSkeletal Vibrations1450-160014151603
C-O (Ester)Stretching1000-13001154-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR).researchgate.netchemicalbook.comnist.govnih.govnih.govmpg.descholarsresearchlibrary.com

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural analysis of this compound, providing information on the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton. The aromatic protons on the benzene (B151609) ring will appear as doublets in the downfield region, typically between 7.5 and 8.0 ppm. The ethyl group will exhibit a quartet for the -OCH₂- protons around 4.3 ppm and a triplet for the -CH₃ protons around 1.3 ppm. The acetylenic proton of the propargyl group is expected to resonate as a singlet around 2.0-3.0 ppm. The N-H proton of the amide group will likely appear as a broad singlet, with its chemical shift being solvent-dependent. For a similar compound, the aromatic protons were observed as doublets at δ 7.98 and 7.57 ppm. rsc.org

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon skeleton. The ester carbonyl carbon is the most deshielded, appearing around 166 ppm. rsc.org The amide carbonyl carbon is also found downfield. The aromatic carbons will have signals between 115 and 145 ppm. The two sp-hybridized carbons of the alkyne group are expected in the range of 70-90 ppm. rsc.org The -OCH₂- carbon of the ethyl group will be around 61 ppm, and the -CH₃ carbon will be around 14 ppm.

2D NMR Spectroscopy:

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the assignments made from the 1D spectra. A COSY spectrum would show correlations between the coupled protons of the ethyl group and within the aromatic ring. An HSQC spectrum would correlate each proton with its directly attached carbon atom, providing unambiguous assignments for the carbon signals. For instance, the non-equivalence of methylene (B1212753) protons in an ethoxy group has been confirmed using 2D heteronuclear NMR. researchgate.net

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound.

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Aromatic CH (ortho to CO₂Et)~8.0 (d)~131
Aromatic CH (ortho to NH)~7.6 (d)~118
Ethyl -OCH₂-~4.3 (q)~61
Ethyl -CH₃~1.4 (t)~14
Acetylenic CH~2.5 (s)~73
Amide NHVariable (br s)-
Ester C=O-~166
Amide C=O-~154
Aromatic C (ipso to CO₂Et)-~125
Aromatic C (ipso to NH)-~143
Acetylenic C (C≡CH)-~79
Acetylenic C (C≡C-NH)-~80

Mass Spectrometry (MALDI-TOF-MS, GC-MS, HRMS) for Molecular Weight and Fragmentation Analysis.researchgate.netchemicalbook.comnist.govnih.govmpg.de

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and investigating the fragmentation patterns of this compound.

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for analyzing volatile and thermally stable compounds. For a related ynamide, GC-MS analysis showed the molecular ion peak (M⁺) at m/z 247. rsc.org The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, the loss of the propargyl group, and cleavage of the amide bond.

HRMS: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule and its fragments. This is essential for confirming the molecular formula of this compound.

MALDI-TOF-MS: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique that is particularly useful for analyzing non-volatile and thermally labile molecules, although less common for small molecules like the one . It typically produces singly charged molecular ions, which simplifies the interpretation of the mass spectrum. nih.govmdpi.comnih.gov

The expected key fragments in the mass spectrum of this compound are presented in the table below.

Fragment IonStructureExpected m/z
[M]⁺[C₁₂H₁₁NO₃]⁺217
[M - OCH₂CH₃]⁺[C₁₀H₆NO₂]⁺172
[M - C₃H₃O]⁺[C₉H₈NO₂]⁺162
[C₇H₄NO₂]⁺[Benzoyl isocyanate]⁺146
[C₉H₉O₂]⁺[Ethyl benzoate radical cation]⁺149

Electronic Spectroscopy (UV-Vis) for Optical Properties.chemicalbook.comnih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions of the benzene ring and the conjugated system involving the amide and ester groups. The presence of the alkyne group may also influence the electronic spectrum. The absorption maxima (λ_max) and molar absorptivity (ε) provide insights into the electronic structure and extent of conjugation. For a similar compound, ethyl 4-(dimethylamino)benzoate, the UV-Vis spectrum was utilized for quantitative analysis. uzh.ch

Computational Chemistry Studies on Reaction Mechanisms, Energetics, and Selectivity

Computational chemistry provides a theoretical framework to understand and predict the chemical behavior of molecules.

Transition State Analysis and Elucidation of Regio- and Enantioselectivity

Computational analysis of transition states is fundamental to understanding and predicting the outcomes of chemical reactions. For ynamide derivatives like this compound, DFT calculations are crucial for elucidating the factors that govern both regioselectivity (the preferential formation of one constitutional isomer over another) and enantioselectivity (the preferential formation of one enantiomer over another).

Regioselectivity:

The dual electronic nature of the ynamide functional group, which possesses both nucleophilic (due to the nitrogen lone pair) and electrophilic character at its alkyne carbons, often leads to questions of regioselectivity in reactions such as cycloadditions and cycloisomerizations. sioc-journal.cn DFT calculations can map the potential energy surfaces for different reaction pathways, allowing for the comparison of activation energies for transition states leading to different regioisomers.

For instance, in gold(I)-catalyzed intramolecular cycloisomerizations of tryptamine-ynamides, computational studies have revealed that the regioselectivity is subtly controlled by non-covalent interactions. rsc.org The selectivity for reaction at the α-position of the ynamide was found to be governed by electrostatic effects, whereas selectivity for the β-position was controlled by dispersion effects between the alkyne's substituent and the catalyst's ligand. rsc.org Similarly, in the electrophilic aminoalkenylation of heteroaromatics with keteniminium ions derived from ynamides, the regiochemistry is determined in the addition step, which can be dynamically or kinetically controlled depending on the aromatic partner. bohrium.compku.edu.cn In some cases, the choice of metal catalyst can even reverse the intrinsic regioselectivity of a reaction. researchgate.net

Illustrative Example: Regioselectivity in Ynamide Cycloaddition

Consider a hypothetical [3+2] cycloaddition of an azide (B81097) with an ynamide. DFT calculations can determine the activation barriers for the formation of the two possible regioisomeric triazoles.

Transition StatePathwayRelative Activation Energy (ΔG‡, kcal/mol)Predicted Major Product
TS-A Formation of 4-substituted triazole0.0Yes
TS-B Formation of 5-substituted triazole+3.5No
Note: This table is illustrative, based on general principles of ynamide reactivity. Actual values would require specific DFT calculations for the reaction of this compound.

Enantioselectivity:

In asymmetric catalysis, understanding the origin of enantioselectivity is paramount for designing more effective chiral catalysts and ligands. Transition state analysis using DFT can model the interaction between the substrate, the chiral catalyst, and other reagents. By comparing the energies of the diastereomeric transition states that lead to the (R) and (S) enantiomers, chemists can predict which enantiomer will be formed preferentially.

A powerful example is the rhodium-catalyzed [5+2] cycloisomerization of ynamide-vinylcyclopropanes. nih.govresearchgate.net Combined theoretical and experimental approaches demonstrated that the electronic properties of the phosphoramidite (B1245037) ligand on the rhodium catalyst have a dramatic influence on both the reaction rate and the enantioselectivity. nih.gov Computational analysis identified the favored reaction pathway and guided the design of new ligands that significantly improved the catalyst's performance. nih.govresearchgate.net Similarly, organocatalytic atroposelective intramolecular (4+2) annulations of enals with ynamides have been studied computationally to elucidate the origins of both regioselectivity and the high enantioselectivity observed. rsc.org

Prediction of Reaction Outcomes and Pathways

Beyond analyzing selectivity, computational chemistry serves as a powerful predictive tool for mapping entire reaction pathways and anticipating novel outcomes. By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed.

This approach has been used to:

Distinguish between competing mechanisms: In the Rh-catalyzed ynamide [5+2] cycloisomerization, DFT calculations were used to evaluate two plausible pathways: a metallacyclopentene pathway and a vinylcyclopropane (B126155) insertion pathway. The calculations showed the metallacyclopentene pathway to be energetically favored. researchgate.net

Identify key intermediates: The protonation of ynamides can generate highly reactive keteniminium ions. chinesechemsoc.org DFT studies on polyene cyclizations initiated by ynamide protonation revealed a stepwise mechanism involving these keteniminium ions and even unprecedented iminium dications. chinesechemsoc.orgchinesechemsoc.org

Explain unexpected reactivity: Some reactions exhibit dynamic control of selectivity, where the product ratio is determined not by the relative heights of the transition state barriers (kinetic control) but by the dynamics of the molecule's trajectory on the potential energy surface after passing through a transition state. Molecular dynamics simulations based on DFT calculations have been used to predict product distributions in such dynamically controlled reactions of ynamides. bohrium.compku.edu.cn

Rationalize the need for specific reaction conditions: DFT calculations showed that an excess of triflic acid (TfOH) was essential for a specific ynamide-initiated polyene cyclization to proceed to the desired product, as catalytic amounts would lead to the premature termination of the cascade. chinesechemsoc.orgchinesechemsoc.org

The predictive power of these computational methods allows researchers to screen potential substrates and catalysts in silico, saving significant time and resources in the laboratory. It fosters a deeper understanding of reaction mechanisms, moving from empirical observation to rational design. rsc.org

Kinetic Studies and Turnover Limiting Steps

While specific kinetic data for reactions of this compound are not available, general principles from ynamide chemistry apply. For instance, in copper-catalyzed azide-alkyne cycloadditions (CuAAC), the rate-determining step is often proposed to be the formation of a binuclear copper-acetylide species. acs.org The high reactivity of ynamines and ynamides compared to terminal alkynes can lead to a lower activation barrier for this step, allowing for lower catalyst loadings. acs.org

Computational chemistry provides a powerful method for identifying turnover-limiting steps by calculating the energetic span of a catalytic cycle. The energetic span (δE) is the difference in free energy between the highest-energy transition state and the lowest-energy intermediate in the cycle. This value is directly related to the turnover frequency (TOF), which is a measure of the catalyst's efficiency. unife.it A smaller energetic span corresponds to a higher TOF and a more efficient catalyst. unife.it By analyzing the entire calculated energy profile of a catalytic cycle, the specific transition state and intermediate that define the energetic span can be identified, pinpointing the turnover-limiting step. umb.eduunife.it

Illustrative Catalytic Cycle Energetics

Catalytic StepSpeciesRelative Free Energy (kcal/mol)
1 Catalyst-Substrate Complex0.0
2 Oxidative Addition (TS1)+18.5 (Turnover-Limiting TS)
3 Intermediate 1+5.2
4 Migratory Insertion (TS2)+15.3
5 Intermediate 2 (Resting State)-2.1 (Lowest-Energy Intermediate)
6 Reductive Elimination (TS3)+12.7
7 Catalyst-Product Complex-10.0
Note: This table represents a hypothetical catalytic cycle for a reaction involving an ynamide. The turnover-limiting step is identified as the one with the highest energy transition state relative to the lowest energy intermediate (Energetic Span = 18.5 - (-2.1) = 20.6 kcal/mol). This data is purely illustrative.

Applications in Advanced Chemical Research and Materials Science

Building Blocks for Complex Molecular Scaffolds and Organic Synthesis

Ethyl 4-(prop-2-ynamido)benzoate serves as a fundamental building block in the construction of intricate molecular architectures. The presence of the propargyl group, an alkyne-containing moiety, allows for a variety of chemical transformations, making it a versatile precursor in organic synthesis. mdpi.com Ynamides, which are alkynes with a nitrogen atom directly attached to the triple bond, are particularly reactive and polarized, enhancing their utility in creating nitrogen-containing heterocycles. kyoto-u.ac.jp

The synthesis of chiral heterocycles is a critical area of organic chemistry, as these structures are often found in biologically active compounds. This compound can be utilized as a starting material for the creation of these complex, stereochemically defined molecules. dokumen.pub The development of domino reactions, where multiple chemical bonds are formed in a single step, has proven to be an efficient method for constructing complex heterocyclic systems from simpler starting materials. nih.gov These cascade reactions are valuable for creating molecules with multiple stereogenic centers. nih.gov

For instance, ynamides bearing a nucleophilic group can undergo addition-type cyclization reactions to form various nitrogen-containing heterocycles. kyoto-u.ac.jp The regioselectivity of these reactions can often be controlled, leading to the desired cyclic products. kyoto-u.ac.jp Gold-catalyzed reactions of ynamides have emerged as a powerful tool, enabling nucleophilic cyclization to be combined with other transformations to build complex molecular frameworks. kyoto-u.ac.jp

Functional Materials Development via Click Chemistry

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction and is extensively used in materials science. umich.edupcbiochemres.com this compound, with its terminal alkyne, is an ideal substrate for CuAAC, enabling the covalent linkage of this molecule to various substrates to create functional materials. umich.edunyu.edu

The functionalization of polymers is crucial for tailoring their properties for specific applications. nih.gov Click chemistry provides an efficient method for modifying polymers by attaching molecules like this compound. nih.gov This can be achieved through post-polymerization modification, where the alkyne group of the benzoate (B1203000) derivative reacts with azide-functionalized polymers. nih.gov This approach allows for the creation of polymers with specific functionalities, such as those that can facilitate cell adhesion for biomedical applications. nih.gov

The architecture of polymers can also be precisely controlled using click reactions. For example, by reacting alkyne-functionalized polymers with azide-terminated molecules, branched structures with distinct properties can be created. nih.gov This control over the polymer architecture is essential for developing materials with tailored mechanical, thermal, and chemical properties.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.gov The properties of MOFs can be tuned by modifying the organic linkers. researchgate.net Introducing alkyne functionalities into the ligands, for instance by incorporating derivatives of this compound, allows for post-synthetic modification of the MOF through click chemistry. nih.gov This enables the introduction of various functional groups into the MOF's pores, tailoring its properties for applications such as gas separation and storage. researchgate.netgoogle.com The use of high-valent metal cations, such as those from Group 4 (Ti, Zr, Hf), can enhance the chemical stability of these frameworks. nih.gov

Table 1: Examples of Metal-Organic Frameworks and their Properties

MOF NameMetal Ion/ClusterOrganic Linker TypeKey PropertiesPotential Applications
UiO-66Zr6O4(OH)41,4-benzenedicarboxylateHigh thermal and chemical stability, microporousGas storage, catalysis, chemical sensing
HKUST-1Cu2(COO)41,3,5-benzenetricarboxylateHigh surface area, open metal sitesGas separation, catalysis
ZIF-8Zn(II)2-methylimidazolateHigh chemical and thermal stability, hydrophobic poresGas separation, catalysis, drug delivery
MIL-101Cr3O(COO)61,4-benzenedicarboxylateVery large pore volume and surface areaGas storage, drug delivery

This table provides illustrative examples of well-known MOFs and is not an exhaustive list.

The surface properties of materials play a critical role in their performance in various applications. "Click chemistry" can be employed to modify surfaces by grafting molecules like this compound. nih.gov This is achieved by first introducing azide (B81097) groups onto a surface and then reacting them with the alkyne-containing benzoate derivative via CuAAC. mdpi.com This process forms stable triazole linkages, covalently attaching the molecule to the surface. nih.gov This method has been used to functionalize a wide range of materials, including polymer microspheres and electrodes, to alter their surface chemistry and enhance their functionality. nyu.edumdpi.com For instance, modifying a polyethylene (B3416737) film surface with benzoic acid derivatives has been shown to change its polarity from hydrophobic to hydrophilic, making it more suitable for applications like printing and coating. conicet.gov.ar

Q & A

Q. What are the optimized synthetic routes for Ethyl 4-(prop-2-ynamido)benzoate, and how can reaction efficiency be monitored?

  • Methodological Answer : this compound is typically synthesized via multi-step reactions. A common approach involves reacting ethyl 4-aminobenzoate with propargyl bromide under basic conditions to introduce the prop-2-ynamido group. Reaction progress can be monitored using thin-layer chromatography (TLC) with silica gel plates and UV visualization. Purification is achieved via column chromatography (ethyl acetate/hexane gradient). Final product validation requires spectroscopic characterization (e.g., 1^1H/13^{13}C-NMR for amide proton confirmation at δ ~8.5 ppm and IR for C≡C stretching at ~2100 cm1^{-1}) .

Q. How can researchers ensure purity and structural fidelity during synthesis?

  • Methodological Answer : Purity is confirmed using TLC and high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase). Structural validation involves elemental microanalysis (C, H, N) and mass spectrometry (ESI-MS or MALDI-TOF). For crystallographic confirmation, single-crystal X-ray diffraction is recommended, with data refinement using SHELXL to resolve bond lengths and angles .

Advanced Research Questions

Q. How can experimental designs evaluate the antitumor potential of this compound derivatives?

  • Methodological Answer : In vitro assays (e.g., MTT or SRB on HeLa, MCF-7, or A549 cell lines) should compare IC50_{50} values against control compounds. Mechanistic studies might include flow cytometry for apoptosis markers (Annexin V/PI staining) or Western blotting for caspase-3 activation. For in vivo validation, use xenograft models in rodents, with tumor volume measurement and histopathological analysis. Structural analogs (e.g., thiazole or benzimidazole derivatives) should be synthesized to explore structure-activity relationships (SAR) .

Q. What strategies resolve contradictions in reactivity data between this compound and similar amines?

  • Methodological Answer : Discrepancies in reactivity (e.g., degree of conversion in polymerization studies) require controlled experiments under identical conditions (temperature, solvent, catalyst). Statistical tools like ANOVA or Tukey’s HSD test can identify significant differences. For example, Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity than methacrylate derivatives due to its electron-donating groups, as shown in resin cement studies . Replicate experiments and DFT calculations (e.g., Gaussian 09 with B3LYP/6-31G*) can further validate electronic effects.

Q. How can crystallographic data inform the design of this compound analogs?

  • Methodological Answer : Analyze X-ray diffraction data (e.g., CCDC 1901024) to identify key intermolecular interactions (hydrogen bonds, π-π stacking). For example, the dihedral angle between the benzoate ring and prop-2-ynamido group (~175°) influences molecular packing. SHELXL refinement can optimize torsion angles (e.g., C1–C2–C3–C4 at −175.11°) to predict steric hindrance in derivatives. This guides the substitution of bulky groups (e.g., tert-butyl) to modulate solubility or bioavailability .

Data Analysis and Validation

Q. What analytical techniques differentiate between regioisomers of this compound?

  • Methodological Answer : Regioisomers are distinguished via 1^1H-NMR NOESY (nuclear Overhauser effect) to confirm spatial proximity of protons. For example, NOE correlations between the amide proton and aromatic protons confirm substituent positioning. High-resolution mass spectrometry (HRMS) and 13^{13}C-NMR DEPT-135 can resolve molecular formulas and carbon environments. Computational modeling (e.g., ChemDraw 3D) predicts stability differences between isomers .

Q. How can researchers validate the biological activity of this compound in complex matrices?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) to quantify the compound in biological fluids (e.g., plasma). Validate pharmacokinetic parameters (Cmax_{max}, t1/2_{1/2}) via non-compartmental analysis (WinNonlin). For target engagement studies, employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to proteins (e.g., kinases) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.